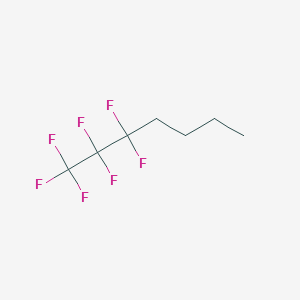

1,1,1,2,2,3,3-Heptafluoroheptane

Description

1,1,1,2,2,3,3-Heptafluoroheptane is a highly fluorinated alkane with the molecular formula C₇H₅F₇. Its structure features seven fluorine atoms substituted on the first three carbon atoms, creating a thermally stable and chemically inert compound. Fluorinated alkanes like this are valued for their low surface tension, high dielectric strength, and resistance to oxidation, making them suitable for applications in electronics, solvents, and specialty chemistry . Derivatives of this compound, such as this compound-4,6-dione, are also significant in coordination chemistry as ligands for metal complexes .

Properties

IUPAC Name |

1,1,1,2,2,3,3-heptafluoroheptane | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9F7/c1-2-3-4-5(8,9)6(10,11)7(12,13)14/h2-4H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YHNUMBKYLJWTIO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(C(C(F)(F)F)(F)F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9F7 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60599647 | |

| Record name | 1,1,1,2,2,3,3-Heptafluoroheptane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60599647 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

152076-35-2 | |

| Record name | 1,1,1,2,2,3,3-Heptafluoroheptane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60599647 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,1,1,2,2,3,3-Heptafluoroheptane can be synthesized through several methods. One common approach involves the fluorination of heptane using fluorinating agents such as elemental fluorine (F2) or hydrogen fluoride (HF) under controlled conditions. The reaction typically requires a catalyst, such as cobalt trifluoride (CoF3), to facilitate the fluorination process. The reaction is carried out at elevated temperatures and pressures to ensure complete fluorination of the heptane molecule.

Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale fluorination reactors. These reactors are designed to handle the high reactivity of fluorine gas and ensure the safety of the process. The fluorination reaction is carefully monitored to achieve the desired level of fluorination while minimizing the formation of by-products. The final product is then purified through distillation or other separation techniques to obtain high-purity this compound.

Chemical Reactions Analysis

Types of Reactions: 1,1,1,2,2,3,3-Heptafluoroheptane undergoes various chemical reactions, including:

Substitution Reactions: The fluorine atoms in the compound can be replaced by other functional groups through nucleophilic substitution reactions. Common reagents for these reactions include alkali metals and organometallic compounds.

Reduction Reactions: The compound can be reduced to form partially fluorinated heptanes using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Oxidation Reactions: Oxidation of this compound can lead to the formation of perfluorinated carboxylic acids or other oxidized derivatives. Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.

Common Reagents and Conditions:

Substitution: Alkali metals, organometallic compounds, elevated temperatures.

Reduction: LiAlH4, NaBH4, anhydrous conditions.

Oxidation: KMnO4, CrO3, acidic or basic conditions.

Major Products:

Substitution: Fluorinated derivatives with different functional groups.

Reduction: Partially fluorinated heptanes.

Oxidation: Perfluorinated carboxylic acids and other oxidized derivatives.

Scientific Research Applications

1,1,1,2,2,3,3-Heptafluoroheptane has a wide range of applications in scientific research, including:

Chemistry: Used as a solvent and reagent in organic synthesis, particularly in reactions requiring high fluorine content.

Biology: Employed in studies involving fluorinated compounds and their interactions with biological systems.

Medicine: Investigated for its potential use in drug delivery systems and as a contrast agent in medical imaging.

Industry: Utilized in the production of specialty chemicals, refrigerants, and as a heat transfer fluid in various industrial processes.

Mechanism of Action

The mechanism of action of 1,1,1,2,2,3,3-Heptafluoroheptane is primarily related to its high fluorine content. The presence of multiple fluorine atoms imparts unique chemical properties, such as high electronegativity and low polarizability. These properties influence the compound’s interactions with other molecules and its behavior in chemical reactions. The molecular targets and pathways involved in its mechanism of action depend on the specific application and the nature of the interacting molecules.

Comparison with Similar Compounds

Chain Length Variation: Heptafluorohexane vs. Heptafluoroheptane

Fluorinated alkanes with varying chain lengths exhibit distinct physical properties. For example:

| Compound | Molecular Formula | Boiling Point (°C) | Density (g/cm³) | Key Applications |

|---|---|---|---|---|

| 1,1,1,2,2,3,3-Heptafluorohexane (HFE-7100) | C₆H₇F₇ | 64–65 | 1.26 (25°C) | Solvent, heat transfer fluid |

| 1,1,1,2,2,3,3-Heptafluoroheptane | C₇H₅F₇ | Data not available | Data not available | Chelating agents, NMR reagents |

Heptafluorohexane (HFE-7100) is widely used as a non-flammable solvent due to its moderate boiling point and low viscosity. In contrast, heptafluoroheptane derivatives, such as β-diketonates, are employed in metal coordination for enhanced thermal stability and extraction efficiency .

Substituent Effects: Methoxy vs. Diketo Functional Groups

Functional groups significantly alter reactivity and applications:

- 1,1,1,2,2,3,3-Heptafluoro-3-methoxypropane (CAS 375-03-1): Boiling point: 33–35°C . Used as an electronic fluorinert fluid (NOVEC 7000) due to its low toxicity and high dielectric strength .

- 1,1,1,2,2,3,3-Heptafluoro-7,7-dimethyl-4,6-octanedione (HFOD) :

The methoxy derivative prioritizes electrical applications, while diketo derivatives excel in analytical chemistry.

Halogen Substitution: Fluorinated vs. Chlorinated Analogs

Comparing halogenated propanes highlights environmental and stability differences:

| Compound | Molecular Formula | Stability | Environmental Impact |

|---|---|---|---|

| 1,1,1,2,2,3,3-Heptafluoropropane (C₃HF₇) | C₃HF₇ | High thermal stability | Low ozone depletion potential |

| 1,1,1,2,2,3,3-Heptachloro-3-fluoropropane | C₃Cl₇F | Moderate stability | High toxicity, regulated |

Fluorinated compounds like C₃HF₇ are preferred in refrigeration due to their lower environmental impact compared to chlorinated analogs .

Thermal and Chemical Stability

- Longer-chain fluorocarbons generally show higher thermal stability, making them suitable for high-temperature processes.

- Degradation : Heptafluoroheptane derivatives resist decomposition under standard conditions, unlike shorter-chain fluoropropenes (e.g., C₃HF₇), which degrade into CF₄ and C₂F₆ under electrical stress .

Biological Activity

1,1,1,2,2,3,3-Heptafluoroheptane is a fluorinated hydrocarbon that has garnered attention in various fields due to its unique chemical properties. Understanding its biological activity is crucial for assessing its potential applications in pharmaceuticals and environmental science.

Chemical Structure and Properties

This compound is characterized by the presence of seven fluorine atoms attached to a heptane backbone. This extensive fluorination significantly alters its physical and chemical properties compared to non-fluorinated hydrocarbons. The molecular formula is , and it is typically a colorless liquid at room temperature.

Biological Activity Overview

The biological activity of this compound has been studied primarily in the context of its interactions with biological systems. Its unique structure allows for specific interactions with cellular components and enzymes.

The exact mechanisms through which this compound exerts its biological effects are still under investigation. However, preliminary studies suggest that it may influence:

- Cell Membrane Integrity : The compound appears to interact with lipid membranes, potentially altering their fluidity and permeability.

- Enzyme Activity : There is evidence suggesting that it may inhibit or activate certain enzymes involved in metabolic pathways.

Case Studies

Several studies have evaluated the biological effects of this compound:

- Cell Viability Assays : In vitro studies using various cell lines (e.g., HepG2 and Vero cells) have shown that exposure to this compound can lead to changes in cell viability. The compound exhibited cytotoxic effects at higher concentrations but showed low toxicity at sub-lethal doses.

- Toxicological Assessments : Acute toxicity tests conducted on animal models indicated that this compound has a relatively low toxicity profile when administered in controlled doses.

| Study Type | Findings |

|---|---|

| Cell Viability Assay | Cytotoxic effects observed at high concentrations |

| Acute Toxicity | Low toxicity profile in animal models |

Comparative Analysis

When compared to similar fluorinated compounds such as perfluorooctane or trifluoroacetic acid, this compound displays unique biological interactions due to its specific fluorination pattern. This may offer advantages in terms of selectivity and efficacy in targeted applications.

| Compound | Toxicity Level | Biological Activity |

|---|---|---|

| This compound | Low | Cytotoxic at high doses |

| Perfluorooctane | Moderate | Limited biological activity |

| Trifluoroacetic acid | High | Strong cytotoxic effects |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.